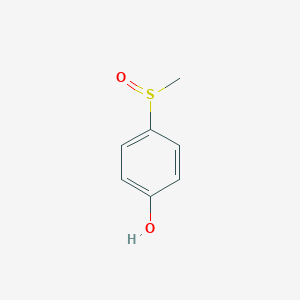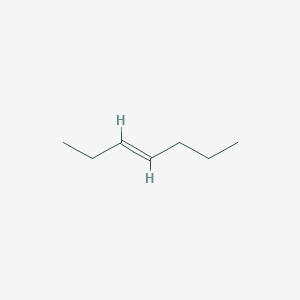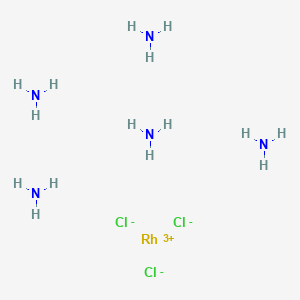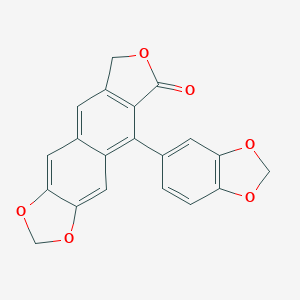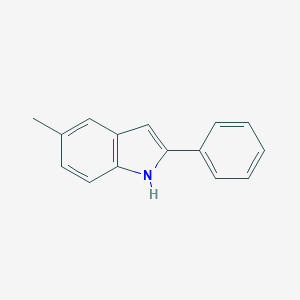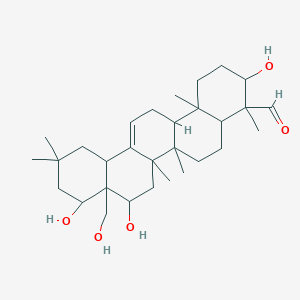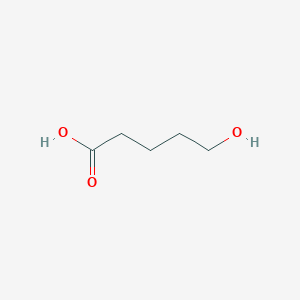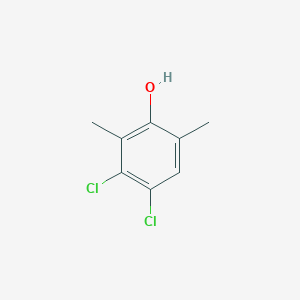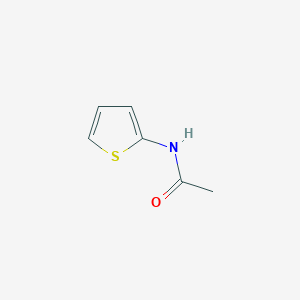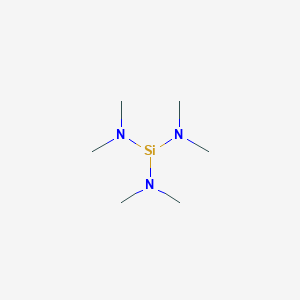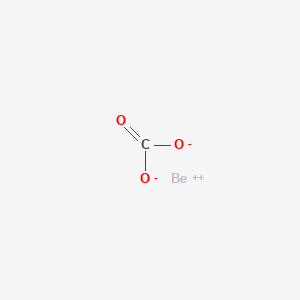
2-(2-Pyridylmethyl)cyclopentanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Pyridylmethyl)cyclopentanone, also known as 2-PMCP, is an organic compound belonging to the pyridylmethyl ketone family of compounds. It is an important intermediate in the synthesis of various pharmaceuticals, agrochemicals, and other active pharmaceutical ingredients (APIs). 2-PMCP is also used as a starting material in the synthesis of various heterocyclic compounds. 2-PMCP has been extensively studied for its potential applications in medicine, agriculture, and other fields.
Aplicaciones Científicas De Investigación
Organic Geochemistry and Biomass Cellulose-Derived Biofuels : Cyclopentanone derivatives are identified as major products in the pyrolysis of organic-rich shales and are significant in the formation of biomass cellulose-derived biofuels. Their occurrence and the chemical reaction mechanisms in shale are detailed, highlighting their relevance in geochemical research and biofuel production (Jiang et al., 2018).
Synthetic Chemistry and Pharmaceutical Research : The synthesis of pyridyl-substituted cyclopentanone derivatives, which play a role as potential p38 mitogen-activated protein kinase inhibitors, is explored. This is crucial in the development of pharmaceutical compounds (Thaher et al., 2008).
Fragrance Industry : Cyclopentanone derivatives are used in the fragrance industry. Their toxicologic and dermatologic profiles are studied, ensuring their safe use in various products (Scognamiglio et al., 2012).
Green Chemistry and Biofuel Production : Research on the conversion of furfural into cyclopentanone over Ni–Cu bimetallic catalysts underlines the potential of cyclopentanone derivatives in sustainable chemical processes and biofuel production (Yanliang et al., 2013).
Energy and Combustion Characteristics : The combustion characteristics of cyclopentanone as a biofuel candidate are studied. This research is important for understanding its potential use as an alternative fuel source (Bao et al., 2017).
Asymmetric Catalysis in Organic Synthesis : The use of cyclopentanone derivatives in asymmetric Michael addition reactions is highlighted, demonstrating their significance in stereoselective organic synthesis (Singh et al., 2013).
Polymer Science and Stabilization : Studies on the thermo-oxidation stabilization effect of cyclopentanone derivatives on polypropylene, contributing to the field of polymer science and material stability (Rychlý et al., 2014).
Renewable Energy and Aviation Fuel : Research demonstrates the synthesis of renewable high-density fuel from cyclopentanone derived from hemicellulose, underlining its potential application in sustainable aviation fuels (Wang et al., 2017).
Pharmaceutical Research : Cyclopentanone derivatives are utilized in the synthesis of biologically active compounds with potential antitumor properties, contributing to pharmaceutical research and drug development (Samir, 2016).
Mecanismo De Acción
Target of Action
It has been reported that similar compounds, such as cyclopentenones, can undergo [2+2] photocycloaddition reactions . This suggests that 2-(2-Pyridylmethyl)cyclopentanone might interact with other molecules through photochemical processes.
Mode of Action
It’s known that cyclopentenones can undergo a tandem photochemical process, consisting of a [2+2] cycloaddition followed by a norrish i/γ-hydrogen transfer reaction . This could potentially be a pathway for this compound as well.
Biochemical Pathways
Cyclopentenones have been shown to participate in photochemical reactions, which could potentially affect various biochemical pathways .
Result of Action
Similar compounds have been shown to have potential antineoplastic activity , suggesting that this compound might also have potential therapeutic effects.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, photochemical reactions are dependent on the presence of light . Additionally, the compound’s stability and efficacy can be affected by factors such as temperature, pH, and the presence of other molecules in the environment .
Análisis Bioquímico
Biochemical Properties
It is known that cyclopentanone, a related compound, is involved in a five-step conversion to glutaric acid, catalyzed by various enzymes . It is plausible that 2-(2-Pyridylmethyl)cyclopentanone may interact with similar enzymes and participate in analogous biochemical reactions.
Cellular Effects
Cyclopentanone and its derivatives have been shown to influence cellular processes
Molecular Mechanism
It is known that cyclopentanone can react with hydroxylamine to form oximes in an essentially irreversible process . It is possible that this compound may exhibit similar reactivity, leading to the formation of novel compounds with potential biological activity.
Metabolic Pathways
Cyclopentanone is known to be involved in a five-step conversion to glutaric acid, catalyzed by various enzymes . It is possible that this compound may be involved in similar metabolic pathways.
Propiedades
IUPAC Name |
2-(pyridin-2-ylmethyl)cyclopentan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO/c13-11-6-3-4-9(11)8-10-5-1-2-7-12-10/h1-2,5,7,9H,3-4,6,8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABDLQHOXOCLUSN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(=O)C1)CC2=CC=CC=N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50929378 |
Source


|
| Record name | 2-[(Pyridin-2-yl)methyl]cyclopentan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50929378 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13640-55-6 |
Source


|
| Record name | Cyclopentanone, 2-(2-pyridylmethyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013640556 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-[(Pyridin-2-yl)methyl]cyclopentan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50929378 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
